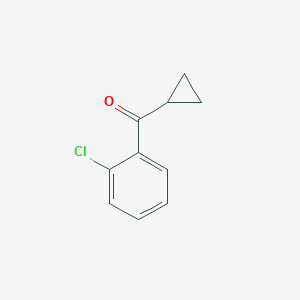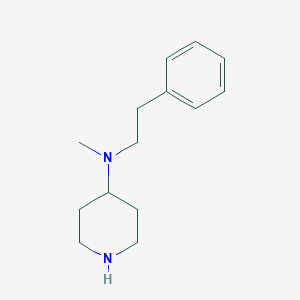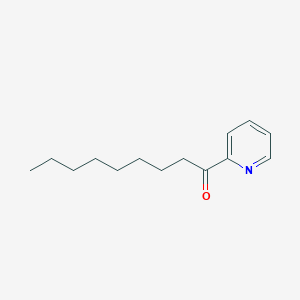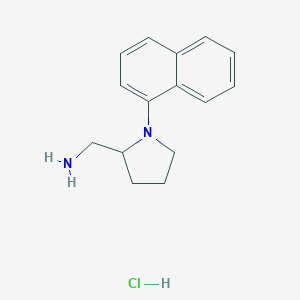![molecular formula C12H14O4 B115339 4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid CAS No. 145621-78-9](/img/structure/B115339.png)
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain, inflammation, and fever. It is a member of the propionic acid class of NSAIDs and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
作用機序
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX, 4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce fever, pain, and inflammation in various animal models. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
実験室実験の利点と制限
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid is a widely used NSAID and has been extensively studied for its therapeutic potential. It is readily available and relatively inexpensive, making it a popular choice for laboratory experiments. However, like all NSAIDs, it has the potential to cause gastrointestinal side effects, and caution should be exercised when using it in laboratory experiments.
将来の方向性
There are several future directions for research on 4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid. One area of interest is its potential use in cancer treatment. 4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid has been found to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid has been found to reduce the production of amyloid-beta, a protein that is involved in the development of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition.
合成法
The synthesis of 4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid involves the condensation of 2-naphthol with propionic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure 4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid.
科学的研究の応用
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid has been extensively studied for its therapeutic potential in various conditions such as arthritis, menstrual cramps, and migraine headaches. It has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
特性
CAS番号 |
145621-78-9 |
|---|---|
製品名 |
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
4-[(2S)-1-acetyloxypropan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(7-16-9(2)13)10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)/t8-/m1/s1 |
InChIキー |
YPILWADPKHBUMO-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](COC(=O)C)C1=CC=C(C=C1)C(=O)O |
SMILES |
CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O |
同義語 |
Benzoic acid, 4-[2-(acetyloxy)-1-methylethyl]-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



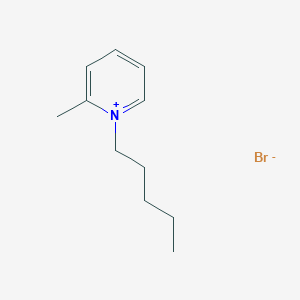
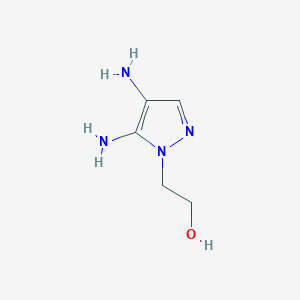
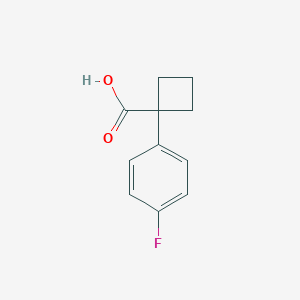

![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

